CPI-455 hydrochloride

Übersicht

Beschreibung

CPI-455 hydrochloride is a potent and selective inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes. It is primarily used in research settings to study the role of histone demethylation in gene expression and cancer biology. The compound has shown significant potential in reducing the survival of drug-tolerant cancer cells by inhibiting KDM5, thereby elevating global levels of histone H3 lysine 4 trimethylation (H3K4me3) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CPI-455 hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the conversion of the free base to its hydrochloride salt form to improve its solubility and stability .

Industrial Production Methods: While detailed industrial production methods are not publicly available, it is likely that the synthesis of this compound follows standard pharmaceutical manufacturing practices. This includes the use of high-purity reagents, controlled reaction conditions, and rigorous quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: CPI-455 hydrochloride primarily undergoes reactions related to its role as a KDM5 inhibitor. These include binding to the active site of KDM5 enzymes and inhibiting their demethylase activity. The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound include various organic solvents, acids, and bases used to facilitate the condensation and cyclization reactions. The final hydrochloride salt is typically formed using hydrochloric acid .

Major Products Formed: The major product formed from the synthesis of this compound is the hydrochloride salt of the compound itself. No significant by-products are typically formed under controlled reaction conditions .

Wissenschaftliche Forschungsanwendungen

CPI-455 hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Cancer Research: this compound is used to study the role of KDM5 enzymes in cancer progression and drug resistance. .

Epigenetics: The compound is used to investigate the role of histone demethylation in gene expression and chromatin remodeling. .

Drug Development: this compound serves as a lead compound for the development of new cancer therapeutics targeting KDM5 enzymes. .

Wirkmechanismus

CPI-455 hydrochloride exerts its effects by selectively inhibiting the demethylase activity of KDM5 enzymes. These enzymes are responsible for the removal of methyl groups from histone H3 lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription. By inhibiting KDM5, this compound increases the levels of H3K4me3, leading to changes in gene expression and reduced survival of drug-tolerant cancer cells .

Vergleich Mit ähnlichen Verbindungen

CPI-455 hydrochloride is unique in its high selectivity and potency for KDM5 enzymes. It shows over 200-fold selectivity for KDM5 relative to other histone demethylases such as KDM2, KDM3, KDM4, KDM6, and KDM7 . Similar compounds include:

GSK-J4: A dual inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A

Tranylcypromine hemisulfate: An inhibitor of monoamine oxidase and lysine-specific demethylase 1 (LSD1)

LSD1-IN-24: A selective and potent LSD1 inhibitor

These compounds differ in their target specificity and mechanism of action, highlighting the unique properties of this compound in selectively inhibiting KDM5 enzymes .

Biologische Aktivität

CPI-455 hydrochloride is a selective inhibitor of the KDM5 family of histone demethylases, which play a critical role in the regulation of gene expression through the demethylation of histone H3 on lysine 4 (H3K4). This compound has garnered attention for its potential therapeutic applications in oncology, particularly in targeting drug-tolerant persister cancer cells (DTPs).

CPI-455 functions by binding to the active site of KDM5A-D, inhibiting their enzymatic activity. This inhibition leads to an increase in global levels of H3K4 trimethylation (H3K4me3), a modification associated with active transcription and gene expression. The compound has demonstrated a potent inhibitory effect with an IC50 value of approximately 10 nM against KDM5A, KDM5B, and KDM5C, while showing significantly weaker potency against other demethylases such as KDM4C and KDM7B .

In Vitro Studies

In vitro studies have shown that CPI-455 effectively reduces the survival of DTPs across various cancer cell lines. For instance, treatment with CPI-455 resulted in a marked decrease in the number of DTPs when combined with standard chemotherapy agents. This suggests that CPI-455 may enhance the efficacy of existing cancer therapies by targeting these resilient cell populations .

Table 1: In Vitro Effects of CPI-455 on Cancer Cell Lines

| Cell Line | Treatment | Effect on DTPs | Reference |

|---|---|---|---|

| HeLa | CPI-455 + Chemotherapy | Reduced DTP survival | |

| MDA-MB-231 | CPI-455 | Increased H3K4me3 | |

| A549 | CPI-455 | Decreased viability |

In Vivo Studies

As of now, there are no published in vivo studies regarding the effects of this compound. The compound remains in the preclinical development stage, indicating that further research is needed to evaluate its pharmacokinetics and therapeutic potential in living organisms .

Clinical Implications

The ability of CPI-455 to inhibit KDM5 demethylases and subsequently reduce the survival of DTPs presents a promising avenue for cancer treatment. By targeting these cells, which are often responsible for therapeutic resistance and relapse, CPI-455 could potentially improve patient outcomes when used in conjunction with traditional chemotherapy or targeted therapies.

Eigenschaften

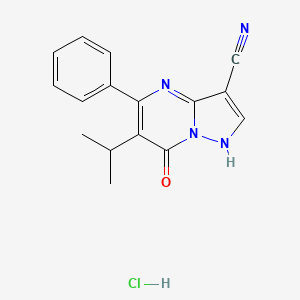

IUPAC Name |

7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O.ClH/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21;/h3-7,9-10,18H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNODPNXOTKXHHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.